molecular formula C7H12N2O B13569759 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol

4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol

Cat. No.: B13569759
M. Wt: 140.18 g/mol
InChI Key: PNMKEAWVXAPSNM-UHFFFAOYSA-N
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Description

4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent alkylation. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-1,3-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound can also modulate signaling pathways by affecting the activity of key enzymes involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1,3-dimethyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

4-ethyl-2,5-dimethyl-1H-pyrazol-3-one

InChI

InChI=1S/C7H12N2O/c1-4-6-5(2)8-9(3)7(6)10/h8H,4H2,1-3H3

InChI Key

PNMKEAWVXAPSNM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN(C1=O)C)C

Origin of Product

United States

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